7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane
CAS No.: 152957-82-9
Cat. No.: VC0131578
Molecular Formula: C7H11NO
Molecular Weight: 125.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152957-82-9 |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.171 |
| Standard InChI | InChI=1S/C7H11NO/c1-2-5-4(1)6-3-9-7(5)8-6/h4-8H,1-3H2 |
| Standard InChI Key | OUQPIDOELILPKQ-UHFFFAOYSA-N |
| SMILES | C1CC2C1C3COC2N3 |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane possesses a complex three-dimensional structure with specific stereochemical features that influence its chemical behavior. The tricyclic arrangement contains one oxygen atom and one nitrogen atom integrated into the carbon framework, creating a unique molecular architecture.
The compound is identified by several standard chemical identifiers, which are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Abstracts Service (CAS) Number | 152957-82-9 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.171 g/mol |
| Standard InChI | InChI=1S/C7H11NO/c1-2-5-4(1)6-3-9-7(5)8-6/h4-8H,1-3H2 |
| Standard InChIKey | OUQPIDOELILPKQ-UHFFFAOYSA-N |
| SMILES Notation | C1CC2C1C3COC2N3 |
| PubChem Compound ID | 45092475 |
Table 1: Identification parameters and structural descriptors for 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane.
Chemical Properties and Reactivity
The chemical reactivity of 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane is primarily determined by the nitrogen and oxygen functionalities within its structure. These heteroatoms serve as potential sites for various chemical transformations:
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The nitrogen atom can participate in typical amine reactions, including alkylation, acylation, and coordination with Lewis acids.
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The oxygen atom provides a site for potential hydrogen bonding and can participate in reactions characteristic of ether functionalities.
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The rigid tricyclic framework influences the accessibility and reactivity of these functional groups.
Studies indicate that compounds in this structural class can react with nucleophilic reagents to yield products through displacement mechanisms, highlighting the versatility of the nitrogen atom in facilitating diverse chemical transformations.
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane typically involves several key steps that allow for the construction of its complex tricyclic structure. One notable synthetic route involves the rearrangement of hydroxymethyl compounds under specific conditions that facilitate ring closure to form the tricyclic structure. This approach leverages the reactivity of nitrogen-containing precursors to establish the azatricyclic framework in a controlled manner.
Catalytic Considerations
Research has demonstrated that the use of silica gel as a catalyst in the synthesis of 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane can significantly enhance both the yields and stereoselectivity of the reactions. This catalytic approach provides several advantages:
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Improved reaction efficiency with higher product yields
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Enhanced stereochemical control during the formation of the tricyclic structure
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Potentially milder reaction conditions compared to non-catalyzed alternatives
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Reduced formation of unwanted side products
These catalytic strategies represent important advancements in the practical synthesis of this complex heterocyclic compound, making it more accessible for further research and applications.
Applications and Research Findings
Medicinal Chemistry Applications
7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane has attracted attention in medicinal chemistry due to its potential for biological activity. Compounds with similar heterocyclic structures have demonstrated interesting pharmacological properties, suggesting that this tricyclic amine may serve as a valuable scaffold for drug discovery efforts. The compound's rigid structure could potentially provide favorable binding characteristics with biological targets such as enzymes or receptors.
Research indicates that the biological activity of 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane and related compounds may involve interactions with specific biological pathways, although detailed mechanisms of action require further investigation. The presence of both nitrogen and oxygen atoms in a defined three-dimensional arrangement offers opportunities for specific molecular recognition events that could be exploited in pharmaceutical development.
Synthetic Utility
Beyond potential biological applications, 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane serves as a valuable building block in organic synthesis. Its well-defined structure and functional groups provide a platform for further chemical elaboration, potentially leading to more complex molecules with tailored properties. The compound can be viewed as a scaffolding element that offers specific spatial arrangement of functional groups, which is often desirable in the design of molecules with specific three-dimensional requirements.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane, including variations in functional groups and ring arrangements. These analogs provide valuable comparative information for understanding structure-property relationships within this class of compounds.
One such related compound is 7-Oxa-5-azatricyclo[4.2.1.0^2,4]nonane, which differs in the position of the nitrogen atom within the tricyclic framework. This positional isomer likely exhibits different chemical reactivity patterns and potentially different biological properties due to the altered spatial arrangement of the nitrogen functionality.
Another related class includes 9-Methyl-9-oxido-3-oxa-9-azatricyclo compounds, which feature additional substituents and modified oxidation states of the nitrogen atom . These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.
Structure-Property Relationships
The comparison of 7-Oxa-9-azatricyclo[4.2.1.0^2,5]nonane with structurally related compounds facilitates the understanding of how specific structural features influence key properties. These structure-property relationships are crucial for rational design of new compounds with improved characteristics for particular applications. For instance, the position of heteroatoms within the tricyclic framework can dramatically alter the electronic distribution and consequently the chemical behavior of these compounds.
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